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Compound of Interest

3-(Trifluoromethoxy)-DL-
Compound Name:
phenylglycine

Cat. No.: B1304648

IUPAC Name: 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
CAS Number: 261952-23-2
Chemical Formula: CoHsFsNOs

Molecular Weight: 235.16 g/mol

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by
the presence of a trifluoromethoxy group on the phenyl ring. This functional group is of
significant interest in medicinal chemistry and drug development due to its ability to modulate
the physicochemical and pharmacological properties of molecules. The trifluoromethoxy group
can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. As a
derivative of phenylglycine, this compound serves as a valuable chiral building block in the
synthesis of complex organic molecules and active pharmaceutical ingredients (APIS).

While 3-(Trifluoromethoxy)-DL-phenylglycine is a commercially available research chemical,
detailed public-domain information regarding its specific biological activities, comprehensive
experimental protocols for its synthesis and application, and its role in defined signaling
pathways is limited. This guide provides a summary of the available information and outlines
general methodologies relevant to its class of compounds.
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Physicochemical Data

Quantitative data for 3-(Trifluoromethoxy)-DL-phenylglycine is not extensively reported in
publicly accessible literature. The following table summarizes basic physicochemical
properties.

Property Value Source
2-Amino-2-[3-

IUPAC Name (trifluoromethoxy)phenyllacetic ~ N/A
acid

CAS Number 261952-23-2 N/A

Molecular Formula CoHsF3NOs3 N/A

Molecular Weight 235.16 g/mol N/A

No further quantitative data from specific experimental studies, such as solubility, pKa, or LogP,
were found in the public domain.

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of 3-(Trifluoromethoxy)-DL-
phenylglycine are not readily available in peer-reviewed literature. However, a general
synthetic approach for a-amino acids, the Strecker synthesis, can be postulated as a viable
method.

Hypothetical Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a plausible multi-step synthesis for 3-(Trifluoromethoxy)-DL-
phenylglycine, starting from 3-(trifluoromethoxy)benzaldehyde.
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Step 1: Imine Formation

3-(Trifluoromethoxy)benzaldehyde
+

Ammonia (NH3)

Step 2: Aminonitrile Formation

Intermediate Imine Cyanide (e.g., KCN)

Nucleophilic Addition

Step 3: Hydrolysis

P> a-Aminonitrile

Acid Hydrolysis (e.g., HCI)

Nitrile Hydrolysis

3-(Trifluoromethoxy)-DL-phenylglycine

Click to download full resolution via product page

Caption: Hypothetical Strecker synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine.

Detailed Hypothetical Protocol:

e Imine Formation: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia in a suitable
solvent to form the corresponding imine. The water formed during the reaction is typically
removed to drive the equilibrium towards the product.

o Aminonitrile Synthesis: The intermediate imine is then treated with a cyanide source, such as
potassium cyanide or trimethylsilyl cyanide, to form the a-aminonitrile. This step involves the
nucleophilic addition of the cyanide ion to the imine carbon.
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e Hydrolysis: The resulting a-aminonitrile is subjected to hydrolysis, usually under acidic
conditions (e.g., using concentrated hydrochloric acid). This converts the nitrile group into a
carboxylic acid, yielding the final product, 3-(Trifluoromethoxy)-DL-phenylglycine as a
racemic mixture. The product would then be isolated and purified, for example, by
recrystallization.

Note: This is a generalized protocol and has not been specifically reported for 3-
(Trifluoromethoxy)-DL-phenylglycine. Optimization of reaction conditions, solvents, and
purification methods would be necessary.

Biological Activity and Signaling Pathways

There is a lack of specific studies detailing the biological activity of 3-(Trifluoromethoxy)-DL-
phenylglycine in the public domain. As a fluorinated amino acid, it is anticipated to be a
building block for peptides or small molecule inhibitors. The trifluoromethoxy group could
influence the interaction of a parent molecule with its biological target.

Without experimental data, it is not possible to create a diagram of a specific signaling pathway
in which this compound is involved.

Applications in Research and Drug Development

Non-natural amino acids, including fluorinated phenylglycine derivatives, are of significant
interest in drug discovery for several reasons:

o Peptide Modification: Incorporation into peptides can increase their resistance to proteolytic
degradation, thereby extending their half-life in vivo.

o Conformational Constraint: The bulky trifluoromethoxy group can restrict the conformational
flexibility of a peptide or small molecule, which can lead to higher binding affinity and
selectivity for a specific target.

e Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethoxy group can
influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship for Utility in Drug Discovery
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The following diagram illustrates the logical flow of how 3-(Trifluoromethoxy)-DL-
phenylglycine can be utilized as a building block in the drug discovery process.
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Caption: Role of 3-(Trifluoromethoxy)-DL-phenylglycine in drug discovery.

Conclusion

3-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid with potential as a
building block in medicinal chemistry and drug development. While specific experimental data
and biological activity studies are not widely available in the public domain, its structural
features suggest utility in modifying peptides and small molecules to enhance their
pharmacological properties. Further research is required to fully elucidate its synthetic
accessibility, biological effects, and potential therapeutic applications.

 To cite this document: BenchChem. [In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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